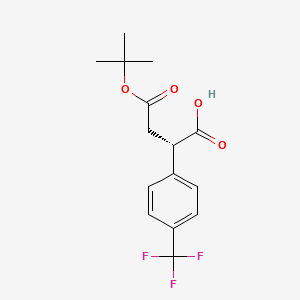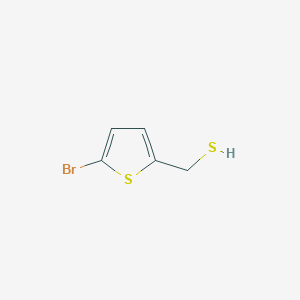![molecular formula C8H10N2O3 B15243468 2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of research in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid typically involves the annulation of the pyrano ring to an existing pyrazole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrazole ring. For example, the compound can be synthesized by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrazole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar pyrano core structure but differ in the attached functional groups.
Pyrazole derivatives: Compounds with a pyrazole ring and various substituents.
Uniqueness
2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid is unique due to its specific combination of the pyrano and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
2-(1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)1-5-3-13-4-7-6(5)2-9-10-7/h2,5H,1,3-4H2,(H,9,10)(H,11,12) |
InChIキー |
GSWQSHXFJPLRKA-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(CO1)NN=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)
![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

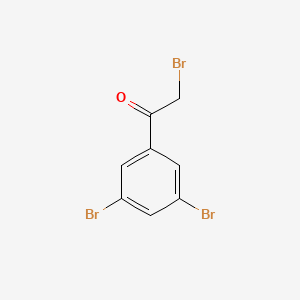
![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
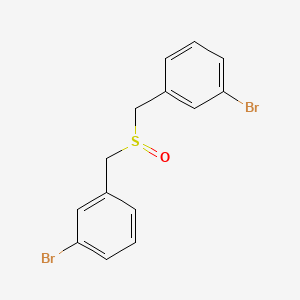
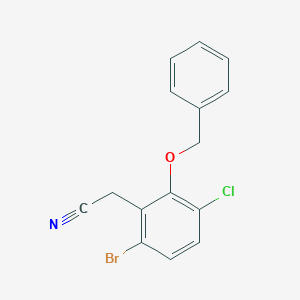
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B15243433.png)

![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
